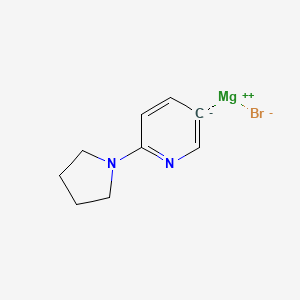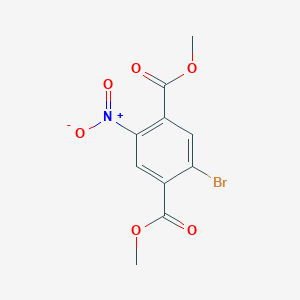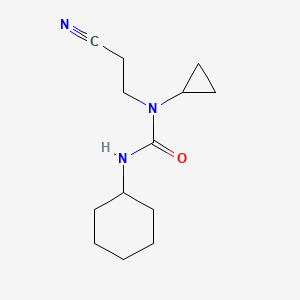
1-(2-Cyanoethyl)-3-cyclohexyl-1-cyclopropylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Cyanoethyl)-3-cyclohexyl-1-cyclopropylurea is an organic compound with a unique structure that combines a cyanoethyl group, a cyclohexyl group, and a cyclopropyl group attached to a urea backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Cyanoethyl)-3-cyclohexyl-1-cyclopropylurea typically involves the reaction of cyclohexyl isocyanate with 1-(2-cyanoethyl)-cyclopropylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction conditions may include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Cyanoethyl)-3-cyclohexyl-1-cyclopropylurea can undergo various chemical reactions, including:
Oxidation: The cyanoethyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The cyano group can be reduced to an amine group under suitable conditions.
Substitution: The urea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted urea derivatives.
Aplicaciones Científicas De Investigación
1-(2-Cyanoethyl)-3-cyclohexyl-1-cyclopropylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Cyanoethyl)-3-cyclohexyl-1-cyclopropylurea involves its interaction with specific molecular targets. The cyanoethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The cyclohexyl and cyclopropyl groups may contribute to the compound’s binding affinity and specificity for certain enzymes or receptors. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in modulating enzyme activity and cellular signaling pathways.
Comparación Con Compuestos Similares
- N,N,N′,N′-tetrakis(2-cyanoethyl)-1,2-ethylenediamine
- 2-cyanoethyl N,N,N’,N’-tetraisopropylphosphorodiamidite
Comparison: 1-(2-Cyanoethyl)-3-cyclohexyl-1-cyclopropylurea is unique due to its combination of a cyanoethyl group with cyclohexyl and cyclopropyl groups, which imparts distinct chemical and physical properties. Compared to similar compounds, it may offer enhanced stability, reactivity, and potential for specific applications in pharmaceuticals and materials science.
Propiedades
Fórmula molecular |
C13H21N3O |
|---|---|
Peso molecular |
235.33 g/mol |
Nombre IUPAC |
1-(2-cyanoethyl)-3-cyclohexyl-1-cyclopropylurea |
InChI |
InChI=1S/C13H21N3O/c14-9-4-10-16(12-7-8-12)13(17)15-11-5-2-1-3-6-11/h11-12H,1-8,10H2,(H,15,17) |
Clave InChI |
AHHGLTLSNNTSLI-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NC(=O)N(CCC#N)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-2-(methylthio)oxazolo[4,5-b]pyridine](/img/structure/B14891608.png)
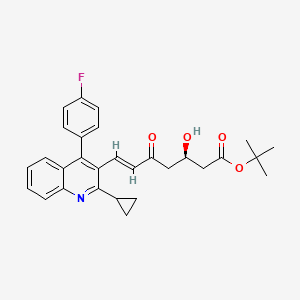
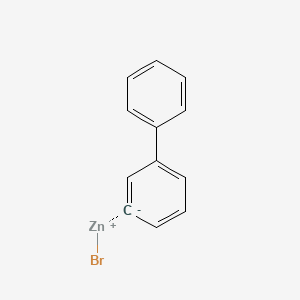
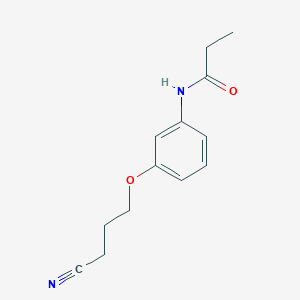
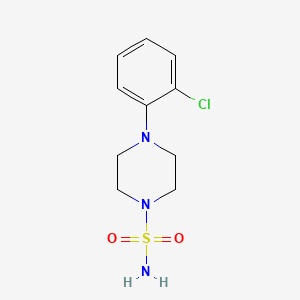
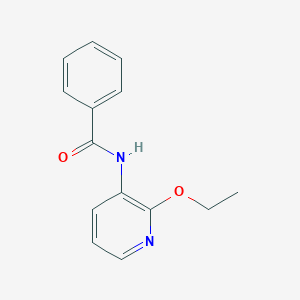



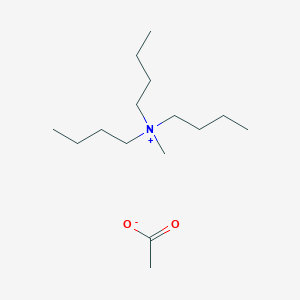
![N-[3-[2-(3-Aminopropoxy)ethoxy]propyl]-biotinamide](/img/structure/B14891671.png)

